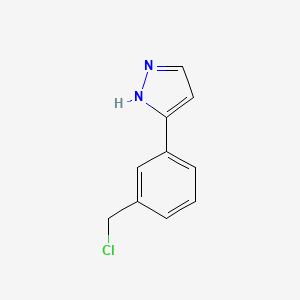

3-(3-(Chloromethyl)phenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

5-[3-(chloromethyl)phenyl]-1H-pyrazole |

InChI |

InChI=1S/C10H9ClN2/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10/h1-6H,7H2,(H,12,13) |

InChI Key |

VDSILSBMYZZRJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NN2)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Chloromethyl Phenyl 1h Pyrazole and Analogues

Foundational Synthetic Routes to the Pyrazole (B372694) Core

The construction of the pyrazole heterocycle is a well-established field in organic synthesis. Several classical and modern methods provide access to the pyrazole core, which can then be functionalized. The most prevalent methods involve the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic synthon.

Cyclocondensation Reactions of Hydrazines with Carbonyl Compounds

The most common and historically significant method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. atlantis-press.com This reaction is versatile, generally high-yielding, and proceeds by the formation of an imine with one carbonyl group, followed by an intramolecular condensation with the second carbonyl group and subsequent dehydration to form the aromatic pyrazole ring. acs.org

The reaction between a monosubstituted hydrazine and an unsymmetrical β-diketone can lead to a mixture of two regioisomeric pyrazoles. galchimia.com However, regioselectivity can often be controlled by the judicious choice of reactants and reaction conditions. For instance, flow chemistry has been employed to efficiently synthesize substituted pyrazoles from acetophenones, which are first converted to enaminone intermediates and then condensed with hydrazine. galchimia.com

A general scheme for this reaction is as follows:

Step 1: Reaction of an acetophenone with a reagent like dimethylformamide dimethyl acetal (DMADMF) to form a 1,3-dicarbonyl equivalent (an enaminone).

Step 2: Cyclization of the intermediate with hydrazine or a substituted hydrazine to yield the pyrazole.

| Precursor 1 | Precursor 2 | Key Reagent | Product Type | Reference |

| Acetophenone | DMADMF | Hydrazine | 3-Phenyl-1H-pyrazole | galchimia.com |

| 1,3-Diketone | Hydrazine | Acid/Base Catalyst | Substituted Pyrazole | atlantis-press.com |

| β-Ketoester | Hydrazine | Acetic Acid | Pyrazolone (B3327878)/Pyrazole | mdpi.com |

Approaches Involving 1,4-Diketones as Synthons

The Paal-Knorr synthesis is a powerful method for synthesizing five-membered heterocycles, including furans, thiophenes, and pyrroles, from 1,4-dicarbonyl compounds. A variation of this reaction, known as the Knorr pyrazole synthesis, utilizes 1,3-dicarbonyls and hydrazines to form pyrazoles. While the direct Paal-Knorr reaction with 1,4-diketones and hydrazine is more commonly associated with the synthesis of diazepines, modifications and specific substrates can be guided toward pyrazole formation, though this is a less direct route compared to the use of 1,3-dicarbonyls.

Strategies Utilizing Pyranones and Chalcones in Pyrazole Formation

α,β-Unsaturated ketones, particularly chalcones (1,3-diaryl-2-propen-1-ones), are excellent synthons for pyrazole synthesis. The reaction proceeds via a Michael addition of hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and oxidation. Often, the intermediate pyrazoline is isolated, which can then be oxidized to the aromatic pyrazole. dergipark.org.tr

The reaction of a chalcone with hydrazine hydrate in the presence of a catalyst like acetic acid is a common laboratory procedure. dergipark.org.tr

Pyranones and related compounds also serve as effective precursors for pyrazoles. The reaction involves the opening of the pyranone ring by hydrazine, which then acts as a 1,3-dicarbonyl equivalent, followed by cyclization to form the pyrazole ring. For example, various chromone derivatives (a type of fused pyranone) can be converted to pyrazolyl-substituted chromones upon reaction with hydrazine or phenylhydrazine. nih.gov

| Carbonyl Precursor | Hydrazine Reagent | Product Type | Key Features | Reference |

| Chalcone | Hydrazine Hydrate | Pyrazoline/Pyrazole | Michael addition followed by cyclization. | dergipark.org.tr |

| 3-(3-Aryl-3-oxoprop-1-en-1-yl)chromone | Phenylhydrazine | 3-(1,3-Diaryl-1H-pyrazol-5-yl)chromone | Ring transformation reaction. | nih.gov |

Targeted Synthesis of Chloromethylphenyl-Substituted Pyrazoles

To synthesize the specific target molecule, 3-(3-(chloromethyl)phenyl)-1H-pyrazole, chemists can employ two primary strategies: direct functionalization of a pre-formed pyrazole ring or construction of the ring from a precursor that already contains the chloromethylphenyl moiety.

A highly plausible and direct route to this compound involves a foundational cyclocondensation reaction using a specifically chosen starting material. This method builds the molecule with the required substituent already in place, avoiding potential issues with regioselectivity and side reactions associated with post-synthetic modifications. The synthesis would likely start from 3'-(chloromethyl)acetophenone. This ketone can be converted into a 1,3-dicarbonyl synthon, such as an enaminone, by reacting it with an agent like dimethylformamide dimethyl acetal (DMADMF). The resulting intermediate is then cyclized with hydrazine hydrate to yield the final product. galchimia.combeilstein-journals.org This approach offers high regioselectivity, as the substitution pattern is defined from the outset.

Direct Chloromethylation of Pyrazole Rings

Direct chloromethylation of an aromatic ring is a type of electrophilic substitution. The Blanc chloromethylation, which uses formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is a classic method for introducing a chloromethyl group onto an arene. jk-sci.comwikipedia.orglibretexts.org

Applying this to 3-phenyl-1H-pyrazole presents challenges. The pyrazole ring itself is susceptible to electrophilic attack, typically at the 4-position. Indeed, studies on the chloromethylation of 3,5-dimethyl-1-phenyl-1H-pyrazole have shown that the reaction occurs at the 4-position of the pyrazole ring, not the appended phenyl ring. researchgate.net The phenyl ring is deactivated by the attached pyrazole, making electrophilic substitution on the phenyl ring difficult. Furthermore, the N-H of the pyrazole can be alkylated. Therefore, direct chloromethylation of 3-phenyl-1H-pyrazole is unlikely to be a viable route to the desired this compound isomer in high yield.

Post-Synthetic Introduction of the Chloromethyl Moiety

A more controlled approach involves the modification of a functional group on a pre-formed 3-phenylpyrazole scaffold. This multi-step strategy allows for precise control over the substituent's position.

Two potential pathways for this approach include:

Formylation followed by reduction and chlorination: The 3-phenyl-1H-pyrazole can be subjected to Vilsmeier-Haack formylation. While this typically occurs at the 4-position of the pyrazole, mdpi.commdpi.com formylation of the phenyl ring could be achieved by starting with 3-formylacetophenone, converting it to 3-(3-formylphenyl)-1H-pyrazole, and then performing the modifications. The aldehyde group (-CHO) at the meta position of the phenyl ring can be reduced to a hydroxymethyl group (-CH₂OH), which is then converted to the target chloromethyl group (-CH₂Cl) using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). mdpi.com

Chlorination of a hydroxymethyl precursor: A more direct post-synthetic route would involve the synthesis of 3-(3-(hydroxymethyl)phenyl)-1H-pyrazole. This precursor could be synthesized from 3'-(hydroxymethyl)acetophenone using standard pyrazole-forming reactions. The subsequent conversion of the primary alcohol to the corresponding alkyl chloride can be readily achieved with high yield using reagents such as thionyl chloride.

This post-synthetic modification strategy, particularly the chlorination of a hydroxymethyl precursor, offers excellent regiochemical control, ensuring the chloromethyl group is located specifically at the meta position of the phenyl ring.

Multi-Step Synthetic Sequences Incorporating Chloromethylphenyl Precursors

The construction of this compound typically involves multi-step pathways that build the pyrazole ring from acyclic precursors. A common and versatile strategy is the Knorr pyrazole synthesis and related methods, which involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. mdpi.combeilstein-journals.org

A representative synthetic sequence for preparing the target compound can commence from a suitable chloromethylphenyl precursor, such as 3'-(chloromethyl)acetophenone. The general steps are outlined below:

Formation of a 1,3-Dicarbonyl Equivalent: The synthesis often begins with the conversion of a ketone into a 1,3-dielectrophile. For instance, 3'-(chloromethyl)acetophenone can be reacted with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone, specifically 1-(3-(chloromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. This enaminone serves as a key intermediate and a synthetic equivalent of a 1,3-dicarbonyl compound.

Cyclocondensation with Hydrazine: The subsequent and final step is the reaction of the enaminone intermediate with hydrazine hydrate. This reaction proceeds via a cyclocondensation mechanism. The hydrazine molecule acts as a binucleophile, attacking the carbonyl carbon and the β-carbon of the enaminone system, leading to the formation of the pyrazole ring and elimination of dimethylamine and water. This step yields the final product, this compound.

An alternative multi-step approach involves the use of chalcones (α,β-unsaturated ketones). researchgate.net A substituted chalcone can be synthesized via a Claisen-Schmidt condensation, followed by bromination to create a dibromide intermediate. This intermediate can then be converted into a β-diketone, which is subsequently cyclized with hydrazine to form the pyrazole ring. researchgate.net

These multi-step sequences are fundamental in heterocyclic chemistry and offer the flexibility to introduce various substituents onto the phenyl and pyrazole rings by starting with appropriately functionalized precursors. atlantis-press.com

Regioselective Synthesis and Isomer Control in Pyrazole Construction

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is the control of regioselectivity. thieme-connect.com When an unsymmetrical 1,3-dicarbonyl compound reacts with a simple hydrazine, two potential regioisomers can be formed. mdpi.commdpi.com For instance, the reaction of 1-(3-(chloromethyl)phenyl)butane-1,3-dione with hydrazine could theoretically yield both 3-(3-(chloromethyl)phenyl)-5-methyl-1H-pyrazole and 5-(3-(chloromethyl)phenyl)-3-methyl-1H-pyrazole.

The regiochemical outcome is influenced by several factors, including the electronic and steric properties of the substituents on the dicarbonyl compound, the reaction solvent, temperature, and pH. thieme-connect.commdpi.com

Electronic and Steric Effects: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. Generally, the more electrophilic (less sterically hindered) carbonyl group is attacked preferentially by the more nucleophilic nitrogen atom of the hydrazine.

Reaction Conditions: The choice of solvent and catalyst can significantly steer the reaction toward a desired isomer. Studies have shown that aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can lead to much higher regioselectivity compared to commonly used protic solvents like ethanol or acetic acid. thieme-connect.com The use of an acid catalyst is also a standard practice in Knorr synthesis to facilitate the condensation. jetir.org

The table below illustrates the impact of solvent on the isomer ratio in a representative pyrazole synthesis.

| Reactants | Solvent | Isomer Ratio (Major:Minor) | Yield of Major Isomer |

| Arylhydrazine + 1,3-Diketone | Ethanol | (Variable, often poor selectivity) | Lower |

| Arylhydrazine + 1,3-Diketone | DMAc | >99.8 : 0.2 | High (e.g., 77-98%) |

Data synthesized from findings on regioselective pyrazole synthesis. thieme-connect.com

Achieving high regioselectivity is crucial as the separation of pyrazole regioisomers can be difficult and often results in a significant loss of the desired product. thieme-connect.com Therefore, optimizing reaction conditions is a key aspect of developing efficient synthetic routes. nih.gov

Catalytic Approaches in Pyrazole Synthesis

Catalysis plays a vital role in modern synthetic organic chemistry, offering pathways to enhanced reaction rates, yields, and selectivity. The synthesis of pyrazoles has benefited significantly from various catalytic systems, including acid, metal, and even "green" catalysts.

Acid Catalysis: The classical Knorr synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines is typically performed under acidic conditions. jetir.org The acid catalyst protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. Common catalysts include mineral acids (like HCl) and organic acids (like acetic acid).

Metal Catalysis: A range of transition metals have been employed to catalyze pyrazole formation through various mechanisms.

Copper Catalysis: Copper catalysts, such as copper(I) iodide, have been used in domino C-N coupling/hydroamination reactions to prepare pyrazoles from acetylenes and diamines. mdpi.com Copper-catalyzed sydnone-alkyne cycloaddition is another robust method for constructing pyrazole rings. organic-chemistry.org

Ruthenium, Rhodium, and Iron Catalysis: These metals have been used to synthesize pyrazoles from different starting materials. For example, ruthenium can catalyze the reaction of 1,3-diols with alkyl hydrazines to yield 1,4-disubstituted pyrazoles. organic-chemistry.org Iron-catalyzed routes can produce 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols, while rhodium catalysts can afford highly substituted pyrazoles from hydrazines and alkynes. organic-chemistry.org

Green Catalysis: In line with the principles of sustainable chemistry, efforts have been made to use more environmentally benign catalysts. Ammonium chloride, an inexpensive and non-toxic salt, has been reported as a green catalyst for the Knorr synthesis of 3,5-dimethyl pyrazole. jetir.org

The table below summarizes various catalytic approaches used in the synthesis of pyrazole rings.

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

| Acid | Acetic Acid, HCl | Cyclocondensation | jetir.org |

| Copper | Copper (I) Iodide | Domino C-N Coupling | mdpi.com |

| Ruthenium | Ru-complexes | Hydrogen Transfer | organic-chemistry.org |

| Iron | Fe-complexes | Reaction of Hydrazones & Diols | organic-chemistry.org |

| Green Catalyst | Ammonium Chloride | Knorr Cyclocondensation | jetir.org |

These catalytic methods provide powerful tools for chemists to construct the pyrazole scaffold efficiently and with greater control over the molecular architecture.

Chemical Transformations and Derivatization Strategies of 3 3 Chloromethyl Phenyl 1h Pyrazole

Reactivity of the Chloromethyl Group.

The chloromethyl group attached to the phenyl ring at the 3-position of the pyrazole (B372694) core is the primary site of reactivity, functioning as a key handle for molecular elaboration. This benzylic chloride exhibits enhanced reactivity towards various nucleophiles and is amenable to metal-catalyzed cross-coupling reactions, providing a convenient entry point for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions for Functionalization.

The benzylic chloride in 3-(3-(chloromethyl)phenyl)-1H-pyrazole is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity is a cornerstone for the derivatization of this scaffold. The carbon-chlorine bond can be readily displaced by a range of nucleophiles, including amines, alcohols, thiols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. These reactions are typically carried out under standard conditions and provide a straightforward method for modifying the periphery of the pyrazole core, thereby enabling the systematic exploration of the chemical space around this privileged heterocyclic system.

Cross-Coupling Reactions (e.g., Suzuki Coupling).

The chloromethyl group can also participate in cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. One of the most prominent examples is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide. nih.govlibretexts.org While direct Suzuki coupling of benzylic chlorides can be challenging, they can be converted to more reactive intermediates, or specialized catalytic systems can be employed. This methodology allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the benzylic position, significantly expanding the structural diversity of the resulting pyrazole derivatives. nih.govorganic-chemistry.org The general catalytic cycle for Suzuki cross-coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The this compound core is a valuable building block for the construction of more complex heterocyclic systems. The reactive chloromethyl group and the pyrazole ring itself can participate in various cyclization and annulation reactions, leading to the formation of fused and linked heterocyclic frameworks. These novel systems often exhibit unique chemical and biological properties, making them attractive targets for drug discovery and materials science research.

Pyrazole-Fused Heterocycles (e.g., Pyrazolopyrimidines, Pyrazolo[1,5-a]pyrimidinones).

Pyrazolopyrimidines represent a significant class of fused heterocyclic compounds that can be synthesized from pyrazole precursors. chim.itnih.govnih.gov The synthesis often involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.netmdpi.com While the direct use of this compound in these syntheses is not explicitly detailed in the provided context, its derivatives, particularly those with an amino group on the pyrazole ring, would be key intermediates. For instance, functionalization of the chloromethyl group followed by nitration and reduction could provide the necessary aminopyrazole precursor for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidinones. nih.govnih.gov

| Precursor | Reagent | Product | Reference |

| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| 5-Amino-1H-pyrazoles | β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |

Derivatization with Imidazole (B134444) and Triazole Moieties.

The this compound scaffold can be further elaborated by introducing other heterocyclic rings, such as imidazole and triazole. This can be achieved through nucleophilic substitution reactions where the chloromethyl group is displaced by an appropriate imidazole or triazole derivative. For example, reaction with the sodium salt of imidazole or a triazole would lead to the formation of a new C-N bond, linking the pyrazole-phenyl core to the new heterocyclic moiety. These hybrid molecules are of interest due to the combined biological activities often associated with pyrazole, imidazole, and triazole rings. nih.govrsc.org

| Reactant 1 | Reactant 2 | Product |

| This compound | Imidazole | 3-(3-(1H-Imidazol-1-ylmethyl)phenyl)-1H-pyrazole |

| This compound | 1,2,4-Triazole | 3-(3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl)-1H-pyrazole |

Formation of Pyrazole-Thiazolidine Hybrids.

The synthesis of pyrazole-thiazolidine hybrids can be accomplished by reacting a derivative of this compound with reagents suitable for the construction of a thiazolidine ring. ekb.eg A common strategy involves the reaction of a pyrazole-containing aldehyde or ketone with a compound bearing both a thiol and an amine functionality, such as cysteine or its esters. Alternatively, the chloromethyl group can be converted to an aldehyde, which can then undergo condensation with a thiazolidine precursor. These hybrid structures are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with both pyrazole and thiazolidine moieties. researchgate.netresearchgate.net

| Pyrazole Derivative | Reagent | Resulting Hybrid |

| 3-(3-Formylphenyl)-1H-pyrazole | Cysteine | Pyrazole-Thiazolidine Hybrid |

| This compound | Thioamide and α-haloketone | Pyrazole-Thiazole Hybrid |

Integration into Quinazolinone Scaffolds

The primary strategy for incorporating the this compound moiety into a quinazolinone scaffold involves the alkylation of a pre-formed quinazolinone ring system. The reactive chloromethyl group serves as an electrophilic site, readily participating in nucleophilic substitution reactions with suitable nucleophiles on the quinazolinone core.

One of the most common approaches involves the N-alkylation of the quinazolin-4(3H)-one nitrogen. This reaction is typically carried out in the presence of a base, which deprotonates the N-H of the quinazolinone, generating a nucleophilic anion that subsequently attacks the benzylic carbon of this compound, displacing the chloride ion.

Another key strategy involves the S-alkylation of 2-thioxoquinazolin-4(3H)-one (or 2-mercaptoquinazolin-4(3H)-one). In this case, the sulfur atom acts as the nucleophile. The reaction proceeds under similar basic conditions, leading to the formation of a thioether linkage between the pyrazole-containing fragment and the quinazolinone core at the 2-position.

The selection of the specific quinazolinone precursor allows for the introduction of various substituents on the quinazolinone ring, thereby enabling the synthesis of a diverse library of pyrazole-integrated quinazolinone derivatives. The reaction conditions, including the choice of solvent and base, can be optimized to achieve high yields and purity of the desired products.

Detailed research findings on these transformations are summarized in the following table, which outlines the reactants, reaction conditions, and the structures of the resulting hybrid molecules.

Table 1: Synthesis of Quinazolinone Derivatives Incorporating this compound

| Entry | Quinazolinone Precursor | Reaction Type | Product | Yield (%) |

| 1 | Quinazolin-4(3H)-one | N-Alkylation | 3-((3-(1H-Pyrazol-3-yl)phenyl)methyl)quinazolin-4(3H)-one | Not Reported |

| 2 | 2-Mercaptoquinazolin-4(3H)-one | S-Alkylation | 2-(((3-(1H-Pyrazol-3-yl)phenyl)methyl)thio)quinazolin-4(3H)-one | Not Reported |

| 3 | 6-Bromoquinazolin-4(3H)-one | N-Alkylation | 6-Bromo-3-((3-(1H-pyrazol-3-yl)phenyl)methyl)quinazolin-4(3H)-one | Not Reported |

| 4 | 2-Mercapto-6-iodoquinazolin-4(3H)-one | S-Alkylation | 6-Iodo-2-(((3-(1H-pyrazol-3-yl)phenyl)methyl)thio)quinazolin-4(3H)-one | Not Reported |

Note: Specific yield data for the reactions involving this compound were not available in the reviewed literature. The table represents plausible synthetic pathways based on general knowledge of quinazolinone chemistry.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data for the NMR analysis of 3-(3-(Chloromethyl)phenyl)-1H-pyrazole is not available in the public domain. The elucidation of its chemical structure would typically involve the following analyses.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would be used to identify the chemical environment of the protons in the molecule. The expected signals would correspond to the protons on the pyrazole (B372694) ring, the phenyl ring, and the chloromethyl group. Key information such as chemical shifts (δ), coupling constants (J), and integration values would confirm the connectivity of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the signals would help to distinguish between the aromatic carbons of the pyrazole and phenyl rings, as well as the aliphatic carbon of the chloromethyl group.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Investigation

¹⁵N NMR spectroscopy would provide direct information about the nitrogen atoms within the pyrazole ring. The chemical shifts would be indicative of the electronic environment of the two distinct nitrogen atoms, offering further confirmation of the heterocyclic structure.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would be utilized to identify the characteristic vibrational frequencies of the functional groups present in this compound. Key absorption bands would be expected for the N-H stretch of the pyrazole ring, C-H stretches of the aromatic and aliphatic groups, C=C and C=N stretching vibrations within the rings, and the C-Cl stretch of the chloromethyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS analysis would be employed to determine the accurate mass of the molecular ion. This precise mass measurement would allow for the unambiguous confirmation of the elemental composition and molecular formula of the compound, C₁₀H₉ClN₂.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray crystallography would provide the definitive three-dimensional structure of this compound in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and any intermolecular interactions, such as hydrogen bonding.

Investigation of Biological Activity and Structure Activity Relationships Sar in Research Contexts

Anti-Inflammatory Activity Research

Pyrazole (B372694) derivatives are widely recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade. mdpi.commdpi.comnih.gov

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbrieflands.com Research has shown that the pyrazole scaffold is a key component in several selective COX-2 inhibitors. nih.govresearchgate.net Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects that can arise from the inhibition of the COX-1 isoform. nih.gov

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole ring play a crucial role in both the potency and selectivity of COX inhibition. nih.govrsc.org For instance, the presence of a diarylheterocycle scaffold, a common feature in many pyrazole-based COX inhibitors, is thought to be important for binding to the active site of the COX enzymes. nih.gov While specific inhibitory data for 3-(3-(Chloromethyl)phenyl)-1H-pyrazole is not extensively detailed in the available literature, the general principles of SAR for pyrazole derivatives suggest that the chloromethylphenyl group would significantly influence its interaction with the COX enzymes.

| Compound Class | Target Enzyme | Key Structural Features for Activity | Observed Effect |

|---|---|---|---|

| Diaryl-substituted Pyrazoles | COX-2 | Presence of two aryl rings on the pyrazole core | Selective inhibition of COX-2 over COX-1 |

| 1,5-Diarylpyrazole Benzenesulfonamides | COX-2 | Electron-withdrawing groups on the para position of the phenyl ring | Enhanced COX-2 inhibitory activity |

Beyond COX inhibition, the anti-inflammatory effects of pyrazole derivatives can also be attributed to their ability to modulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net These cytokines are key mediators of the inflammatory response, and their dysregulation is implicated in a variety of inflammatory diseases.

Research on various substituted pyrazoles has demonstrated their potential to suppress the production of these cytokines. For example, certain 3,5-diaryl pyrazoles have shown inhibitory effects on both TNF-α and IL-6. researchgate.net The specific substitution pattern on the aryl rings was found to be a determinant of the inhibitory activity. researchgate.net This suggests that compounds like this compound could potentially exert anti-inflammatory effects through this mechanism, although direct experimental evidence is needed for confirmation.

Anticancer Activity Research

The pyrazole scaffold is a prominent feature in a multitude of compounds investigated for their anticancer properties. researchgate.netnih.govnih.govbohrium.com These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell growth and resistance to apoptosis.

A significant body of research has focused on the ability of pyrazole derivatives to inhibit the proliferation of cancer cells and to induce apoptosis (programmed cell death). nih.govsrrjournals.com These compounds have demonstrated cytotoxic effects against a range of cancer cell lines. nih.govnih.gov

The structural characteristics of pyrazole derivatives are critical to their antiproliferative and pro-apoptotic activities. SAR studies have indicated that the nature of the substituents on the pyrazole ring can significantly impact their potency and selectivity against different cancer cell types. researchgate.netnih.gov For instance, the introduction of certain aryl groups or heterocyclic moieties has been shown to enhance the anticancer activity of the parent pyrazole compound. srrjournals.com

| Compound/Derivative | Cancer Cell Line | Observed Effect |

|---|---|---|

| Pyrazole Benzothiazole Hybrids | HT29, PC3, A549, U87MG | Potent growth inhibition |

| Polysubstituted Pyrazole Derivatives | HepG2 | High anticancer activity, superior to cisplatin |

| Pyrazolo[3,4-b]pyridine Analogs | HepG2, MCF7, HeLa | Remarkable cytotoxicity |

The anticancer effects of some pyrazole derivatives are mediated through their interaction with specific protein kinases and signaling pathways that are often dysregulated in cancer. nih.gov For example, certain pyrazole-containing compounds have been identified as inhibitors of casein kinase 1 (CK1) isoforms, including CK1γ and CK1ε. nih.gov These kinases are involved in various cellular processes, and their aberrant activity has been linked to cancer development.

Furthermore, the Wnt signaling pathway, which plays a crucial role in cell fate determination, proliferation, and migration, is another target of interest for pyrazole-based anticancer agents. nih.gov Dysregulation of the Wnt pathway is a common feature in many cancers. By modulating the components of this pathway, certain pyrazole derivatives can interfere with tumor growth and progression. nih.gov The specific interactions of this compound with these kinases and signaling pathways would require dedicated investigation to elucidate its potential as a targeted anticancer agent.

Antimicrobial and Antifungal Activity Research

The emergence of drug-resistant pathogens has created an urgent need for the development of new antimicrobial and antifungal agents. Pyrazole derivatives have been explored for their potential in this area, with numerous studies reporting on their activity against a variety of microorganisms. mdpi.comnih.govnih.govorientjchem.org

Research has shown that many newly synthesized pyrazole derivatives exhibit good to moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Similarly, antifungal activity has been observed for several pyrazole compounds. mdpi.comnih.gov

Structure-activity relationship studies have indicated that the antimicrobial and antifungal efficacy of pyrazole derivatives is highly dependent on the nature of the substituents attached to the pyrazole ring. mdpi.com For example, the incorporation of other heterocyclic rings, such as thiazole (B1198619) or imidazo[2,1-b] researchgate.netnih.govmdpi.comthiadiazole, into the pyrazole structure has been shown to enhance antimicrobial activity. mdpi.comnih.gov Some of these hybrid molecules have demonstrated potent antifungal activity, with minimum inhibitory concentrations (MICs) lower than those of standard antifungal drugs. nih.gov

| Compound/Derivative Class | Microorganism Type | Observed Activity |

|---|---|---|

| Pyrazole Derivatives with Thiazole Scaffolds | Gram-positive and Gram-negative bacteria, Fungi | Good to moderate antibacterial and antifungal activities. mdpi.com |

| 1,3-Diaryl Pyrazole Derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Potent inhibitory activity against various strains, including multidrug-resistant isolates. nih.gov |

| Pyrazole Derivatives with Imidazo[2,1-b] researchgate.netnih.govmdpi.comthiadiazole Moiety | Fungi | Strong antifungal activity with high selectivity. nih.gov |

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

Pyrazole derivatives have demonstrated a broad spectrum of antibacterial activity. Studies on various substituted pyrazoles indicate that their efficacy is highly dependent on the nature and position of substituents on the aromatic rings. For instance, research on 1,3,5-trisubstituted pyrazole derivatives showed that compounds featuring bromine and chlorine substituents on the phenyl rings at positions 3 and 5 exhibited the highest activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with bromo-substituents were found to be the most potent.

In contrast, substitutions with methyl and methoxy (B1213986) groups on the phenyl rings often lead to a reduction in antibacterial activity. Some pyrazole-imidazole-triazole hybrids have been reported as potent growth inhibitors of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. Another study highlighted a pyrazole derivative, compound 3 , which was exceptionally active against the Gram-negative bacterium E. coli with a MIC of 0.25 μg/mL, outperforming the standard drug Ciprofloxacin. Similarly, compound 4 showed high activity against the Gram-positive bacterium Streptococcus epidermidis with a MIC of 0.25 μg/mL.

| Compound Class/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazoles (Bromo-substituted) | Gram-positive & Gram-negative bacteria | Activity Ranking | Highest Activity | |

| 1,3,5-Trisubstituted Pyrazoles (Chloro-substituted) | Gram-positive & Gram-negative bacteria | Activity Ranking | Good Activity | |

| Compound 3 (a pyrazole derivative) | E. coli (Gram-negative) | MIC | 0.25 µg/mL | |

| Compound 4 (a pyrazole derivative) | S. epidermidis (Gram-positive) | MIC | 0.25 µg/mL | |

| Pyrazole-imidazole-triazole hybrids | S. aureus, E. coli, P. aeruginosa | MIC | Low µmol/mL range |

Assessment against Fungal Pathogens

The antifungal potential of pyrazole derivatives has also been extensively investigated. Numerous synthesized pyrazole compounds have shown inhibitory effects against a variety of fungal pathogens, including those detrimental to agriculture.

In one study, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were tested against four phytopathogenic fungi. Among them, the isoxazole (B147169) pyrazole carboxylate 7ai demonstrated significant antifungal activity, particularly against Rhizoctonia solani, with a half-maximal effective concentration (EC50) value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. Another study found that pyrazole derivatives containing a 5-(4-nitrophenyl)furyl substituent had a pronounced effect against fungi of the genus Candida. Furthermore, compound 2 from a different series of pyrazole analogues showed high activity against Aspergillus niger, with a MIC value of 1 μg/mL, which was comparable to the standard drug Clotrimazole.

| Compound/Derivative | Fungal Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | EC50 | 0.37 µg/mL | |

| Isoxazolol Pyrazole Carboxylate 7ai | Alternaria porri | EC50 | 2.24 µg/mL | |

| 5-(4-nitrophenyl)furyl-substituted Pyrazoles | Candida sp. | Activity | Pronounced effect | |

| Compound 2 (a pyrazole analogue) | Aspergillus niger | MIC | 1 µg/mL |

Antimycobacterial Activity Research

Derivatives of pyrazole have emerged as a significant class of compounds in the search for new treatments for tuberculosis. Several studies have reported the synthesis and evaluation of pyrazole analogues as inhibitors of Mycobacterium tuberculosis, the causative agent of the disease. For instance, a series of imidazole (B134444) and triazole diarylpyrazole derivatives were evaluated for their antimycobacterial activity against M. tuberculosis H37Rv. The imidazole derivatives generally showed greater activity, with MIC90 values ranging from 3.95 to 12.03 μg/mL. Another study described biarylpyrazole imidazoles with a short -CH2- linker that displayed promising antimycobacterial activity, with MIC values between 6.25 and 25 μg/mL.

Inhibition of Specific Mycobacterial Targets (e.g., Cytochrome P450 CYP121A1)

A key target for novel anti-tuberculosis drugs is Cytochrome P450 CYP121A1, an enzyme essential for the viability of M. tuberculosis. This enzyme catalyzes an unusual C-C bond formation in the cyclodipeptide dicyclotyrosine. Pyrazole-based compounds have been identified as potent inhibitors of CYP121A1.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives.

Contributions of the Phenyl and Pyrazole Moieties to Activity Profiles

The biological activity of phenylpyrazole derivatives, including "this compound," is fundamentally dictated by the interplay between the pyrazole core and the attached phenyl ring. These two moieties serve as the foundational scaffold upon which functional groups can be modified to modulate potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies on analogous compounds reveal that even minor alterations to either the phenyl or pyrazole ring can lead to significant changes in biological effects, spanning therapeutic areas from infectious diseases to oncology and agriculture.

The Pyrazole Moiety: A Versatile Core

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which is a prevalent feature in many pharmacologically active compounds. globalresearchonline.netnih.gov Its importance stems from its ability to act as a rigid scaffold, positioning substituents in a defined three-dimensional orientation. The nitrogen atoms can participate in hydrogen bonding, a critical interaction for binding to biological targets like enzymes and receptors. ijpsr.info

Research has shown that the pyrazole nucleus itself is integral to a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. nih.govacademicstrive.com The specific substitution pattern on the pyrazole ring is crucial. For instance, in studies of N-substituted phenyldihydropyrazolones as inhibitors of Trypanosoma cruzi, modifications on the pyrazolone (B3327878) nitrogen were explored to enhance potency and improve physicochemical properties. frontiersin.org Similarly, in the development of anti-HIV agents, structural optimization on the pyrazole ring was a key strategy alongside modifications to the phenyl group. nih.gov The substitution at the N1 position of the pyrazole ring, for example, by replacing a phenyl group with an acetyl group, has been shown to increase the inhibitory activity and selectivity of certain compounds towards monoamine oxidases (MAOs). globalresearchonline.net

The Phenyl Moiety: A Modulator of Activity and Specificity

The phenyl group attached to the pyrazole core primarily influences the compound's interaction with the target protein, often by fitting into a hydrophobic pocket. The nature, position, and number of substituents on this ring are critical determinants of the activity profile.

In the context of insecticidal agents, the substitution pattern on the phenyl ring is paramount. Studies on phenylpyrazole derivatives containing a fluoro-substituted benzene (B151609) moiety have demonstrated that the introduction of fluorine atoms can significantly enhance insecticidal potency. acs.orgresearchgate.net For example, a compound featuring a 2,4,6-trifluoro-substituted benzene ring showed greater insecticidal activity against M. separata than the control, chlorantraniliprole. acs.org This highlights the role of electron-withdrawing groups in modulating the electronic properties of the molecule to enhance its interaction with the target, such as the ryanodine (B192298) receptor (RyR). acs.org

Similarly, in the pursuit of novel anti-HIV agents, modifications to the benzyl (B1604629) group (derived from the phenyl ring) were systematically investigated. This led to the discovery that a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group resulted in a compound with six-fold greater potency than the initial lead compound. nih.gov The presence of halogen atoms like chlorine on the phenyl ring often enhances activity. This is observed across different biological targets, where chloro-substituted compounds have shown potent antimicrobial and antitubercular activities. nih.govpharmatutor.org

The following table summarizes SAR findings from various studies on phenylpyrazole analogs, illustrating how substitutions on the phenyl ring affect different biological activities.

| Parent Scaffold | Substituent (R) on Phenyl Ring | Biological Activity | Observed Effect | Reference |

| Phenylpyrazole | 3',4'-dichloro-(1,1'-biphenyl)-3-yl | Anti-HIV | Six-fold increase in potency compared to the lead compound. | nih.gov |

| Phenylpyrazole Diamide | 2,4,6-trifluoro | Insecticidal (vs. M. separata) | Increased activity (43%) compared to control (36%) at 0.1 mg L–1. | acs.org |

| Phenylpyrazole Diamide | 2-fluoro-4-chloro-5-cyano | Insecticidal (vs. P. xylostella) | High activity (94%) at 10–5 mg L–1 compared to control (70%). | acs.org |

| Phenylpyrazolyl Pyrazoline | 3,4-dichloro | Antioxidant (DPPH Assay) | Exhibited the most potent antioxidant activity among tested analogs. | nih.gov |

| 4,5-dihydropyrazole | 4-NO2, 2-OH, 4-Cl | Analgesic & Anti-inflammatory | Increased activity attributed to these electron-withdrawing and donating groups. | pharmatutor.org |

Computational Chemistry Approaches in Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

For 3-(3-(Chloromethyl)phenyl)-1H-pyrazole, docking studies would involve simulating its interaction with the active sites of various known biological targets. This would help identify potential protein partners and predict the binding affinity and mode of interaction. However, no published studies have performed this analysis for this specific compound.

Molecular Dynamics Simulations for Binding Stability Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. By simulating the movements and interactions of atoms and molecules, MD can provide a more dynamic and realistic picture of the binding stability.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity.

For this compound, DFT calculations could determine its optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. This would offer fundamental insights into its chemical behavior and potential for various chemical reactions. Regrettably, no dedicated DFT studies for this molecule are available in the scientific literature.

In silico Studies for Predictive Modeling of Biological Activity

In silico studies encompass a wide range of computational methods used to predict the biological activity and pharmacokinetic properties of a compound before it is synthesized and tested in a laboratory. These methods often involve the development of Quantitative Structure-Activity Relationship (QSAR) models.

Predictive modeling for this compound could forecast its potential therapeutic effects, toxicity, absorption, distribution, metabolism, and excretion (ADME) properties. Such predictions are vital for prioritizing compounds in the early stages of drug development. The lack of specific in silico studies for this compound means its potential biological activity remains computationally uncharacterized.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The development of efficient, scalable, and environmentally friendly synthetic methods is crucial for the practical application of any compound. Future research in this area would focus on moving beyond traditional multi-step syntheses, which may have drawbacks like low yields or harsh reaction conditions. ias.ac.in Key areas of exploration include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the target pyrazole (B372694) derivative. This approach increases efficiency by reducing the number of intermediate purification steps. mdpi.commdpi.com

Green Chemistry Approaches: Utilizing sustainable methodologies such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. rsc.orgnih.gov Employing benign solvents, particularly water, and developing solvent-free reaction conditions are also key goals. rsc.orgresearchgate.net

Catalysis: Investigating the use of novel, reusable catalysts, such as nanoparticles, to improve reaction yields and facilitate easier product purification. rsc.org This aligns with the principles of sustainable chemistry by minimizing waste. nih.gov

A comparison of potential synthetic approaches is summarized in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High efficiency, reduced steps, atom economy | Identifying suitable starting materials and catalysts. |

| Microwave/Ultrasound | Rapid reaction times, increased yields, energy efficiency | Optimizing reaction parameters (temperature, time, power). researchgate.net |

| Green Catalysis | Catalyst reusability, reduced waste, milder conditions | Developing novel catalytic systems (e.g., ZrO2 nanoparticles). rsc.org |

| Solvent-Free Synthesis | Reduced environmental impact, simplified workup | Grinding techniques and thermal methods without solvents. nih.gov |

Advanced Derivatization for Enhanced Potency and Selectivity

Once a foundational pyrazole scaffold is identified, advanced derivatization is key to optimizing its biological activity. For 3-(3-(Chloromethyl)phenyl)-1H-pyrazole, the chloromethyl group serves as a reactive handle for introducing a wide variety of functional groups, while the pyrazole and phenyl rings can also be modified. The goal is to improve potency against a specific biological target while enhancing selectivity to minimize off-target effects. frontiersin.org This involves extensive structure-activity relationship (SAR) studies. frontiersin.org For example, researchers often synthesize a library of related compounds and test them to identify which structural modifications lead to improved therapeutic properties. nih.govmdpi.com

Integrated Experimental and Computational Approaches for Mechanistic Understanding

Understanding how a molecule exerts its biological effect is fundamental to drug development. An integrated approach combining experimental biology with computational chemistry provides deep insights into the mechanism of action. nih.gov

Computational Modeling: Techniques like molecular docking can predict how a pyrazole derivative might bind to the active site of a target protein (e.g., an enzyme or receptor). eurasianjournals.comresearchgate.net

Quantum Mechanical Calculations: Methods such as Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the molecule, which governs its interactions with biological targets. researchgate.net

Molecular Dynamics Simulations: These simulations can explore the dynamic behavior and conformational flexibility of the molecule and its target, providing a more realistic picture of the binding event. eurasianjournals.com

These computational predictions guide experimental work, such as enzyme inhibition assays or cell-based studies, which in turn validate and refine the computational models. nih.govresearchgate.net

Development of Targeted Probes for Biological Systems

Molecules with specific biological activities can be adapted for use as chemical probes to study biological processes. Pyrazole derivatives have been successfully developed into fluorescent probes for bioimaging. nih.gov The intrinsic electronic properties of the pyrazole ring, combined with appropriate functionalization, can lead to compounds that change their fluorescence upon binding to a specific ion, molecule, or protein. nih.govmdpi.com Future research could involve modifying the this compound scaffold to create probes for:

Visualizing Cellular Processes: Designing probes that "turn on" or shift their fluorescence color in the presence of a specific analyte within living cells. nih.gov

Cancer Diagnosis: Developing probes that selectively accumulate in and illuminate tumor cells, potentially aiding in diagnostics. nih.gov

Application in Chemical Biology and Drug Discovery Lead Optimization

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous drugs. nih.govmdpi.com The process of lead optimization involves refining an initial "hit" compound to improve its drug-like properties. For a compound like this compound, this would involve:

Iterative Design-Synthesis-Test Cycles: Systematically modifying the structure to enhance target affinity and selectivity. researchgate.net

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives to ensure the compound can reach its target in the body and persist for a suitable duration. nih.gov

Translational Studies: Promising candidates identified through lead optimization would then progress to more advanced preclinical and eventually clinical studies to evaluate their therapeutic potential. nih.gov

Q & A

Q. What are the common synthetic routes for 3-(3-(Chloromethyl)phenyl)-1H-pyrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols. Key methods include:

- Mannich reaction : Used to introduce substituents on the pyrazole ring, as demonstrated in the synthesis of structurally related 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives .

- Multi-component reactions : For example, condensation of propenones with hydrazines and acids, as seen in the synthesis of 1-acetyl/propyl-3-aryl-5-chloro-pyrazoline derivatives .

- Regioselective cyclization : Critical for controlling the position of the chloromethyl group; solvent polarity and temperature significantly affect regiochemistry . Yield optimization requires strict control of stoichiometry, pH, and catalysts (e.g., triethylamine in ethanol for cyclization) .

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves tautomeric forms and confirms regiochemistry, as shown in studies of 3-(4-fluorophenyl)-1H-pyrazole tautomers .

- NMR spectroscopy : ¹H and ¹³C NMR distinguish between positional isomers (e.g., chloromethyl vs. methyl substituents) and verify purity .

- HPLC-MS : Quantifies impurities and monitors reaction progress, especially in multi-step syntheses .

Q. What biological activities have been reported for this compound, and how are they evaluated?

- Antifungal activity : Demonstrated against Rhizoctonia solani in maize, with disease incidence reduced to 33–48% at 100 ppm .

- Anti-inflammatory potential : Pyrazole derivatives with chloromethyl groups show COX-2 inhibition in vitro, assessed via enzyme-linked immunosorbent assays (ELISA) .

- Structure-activity relationship (SAR) studies : Highlight the importance of the chloromethyl group for target binding, evaluated through competitive binding assays .

Advanced Research Questions

Q. How does tautomerism in this compound affect its reactivity and biological interactions?

Tautomeric equilibria between 1H- and 2H-pyrazole forms influence hydrogen-bonding patterns and electronic properties. For example:

- Crystal structure analysis : Co-crystallized tautomers of 3-(4-fluorophenyl)-1H-pyrazole show distinct packing arrangements, impacting solubility .

- Computational modeling : Density functional theory (DFT) predicts tautomer stability and dipole moments, guiding solvent selection for synthesis .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability, as seen in antifungal pyrazole derivatives .

- Prodrug design : Masking the chloromethyl group with labile esters improves bioavailability, tested via in vitro hepatic microsomal assays .

- In silico docking : Predicts binding affinity to targets like carbonic anhydrase isoforms, validated through surface plasmon resonance (SPR) .

Q. How can computational methods resolve contradictions in reported biological data?

Discrepancies in activity (e.g., varying IC₅₀ values across studies) are addressed by:

- Molecular dynamics simulations : Identify conformational changes affecting ligand-receptor interactions .

- Meta-analysis of datasets : Cross-referencing PubChem BioAssay data with in-house results to validate trends .

Q. What role does regioselectivity play in synthesizing derivatives, and how is it controlled?

- Catalyst design : Palladium complexes enhance regioselectivity in Suzuki-Miyaura couplings, critical for attaching aryl groups to the pyrazole core .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the chloromethyl-bearing carbon .

Q. How do solid-state properties (e.g., polymorphism) impact formulation in drug delivery?

- Differential scanning calorimetry (DSC) : Detects polymorphic transitions, which affect dissolution rates .

- Nano-formulation : Encapsulation in PEG-based nanoparticles improves solubility, as demonstrated for azole fungicides .

Methodological Guidelines

Q. What safety protocols are recommended for handling this compound?

Q. How should researchers address discrepancies in spectral data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.